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Compound of Interest

(2-Amino-5-
Compound Name:
methylcyclopentyl)methanol

Cat. No. B13183305

Part 1: Executive Summary & Strategic Value

((2-Amino-5-methylcyclopentyl)methanol) (CAS: 1375472-08-4) represents a high-value
"privileged scaffold” in modern medicinal chemistry. Unlike flexible aliphatic amino alcohols, this
cyclopentane-based building block offers conformational restriction, a critical strategy for
improving the binding affinity and metabolic stability of drug candidates.

Core Applications

» Peptidomimetics: Acts as a rigid isostere for Leucine or Isoleucine, locking peptide
backbones into specific secondary structures (e.g.,

-turns).

o Fragment-Based Drug Discovery (FBDD): Serves as a chiral core for kinase inhibitors,
replacing the ribose moiety in nucleoside analogues or functioning as a hydrophobic spacer
in GPCR ligands.

» Organocatalysis: The 1,2-amino alcohol motif is a precursor for chiral ligands used in
asymmetric synthesis.

Part 2: Chemical Profile & Stereochemistry
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The utility of this building block dictates a rigorous understanding of its stereochemistry. The

relative orientation of the Amino (-NH
), Methyl (-CH
), and Hydroxymethyl (-CH

OH) groups defines its biological topology.

Property Specification

IUPAC Name (2-Amino-5-methylcyclopentyl)methanol
C

Molecular Formula H
NO

Molecular Weight 129.20 g/mol

Chiral Centers 3(C1, C2,C5)

Key Isomers (1R.,2R,5R) - All-cis (common t'arget for compact
folding)(1R,2S,5R) - Trans-amino/alcohol

pKa (Conjugate Acid) ~9.5 (Amine)

Solubility High in MeOH, DMSO, DCM; Moderate in Water

Structural Visualization

The following diagram illustrates the stereochemical relationships and potential derivatization
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Caption: Functional decomposition of the (2-Amino-5-methylcyclopentyl)methanol scaffold.

Part 3: Synthesis & Preparation Protocols[2]

While commercially available, custom stereoisomers often require de novo synthesis. The
following protocol is adapted from the Parallel Kinetic Resolution methodology established by
Davies et al. (2003), optimized for the 5-methyl variant.

Protocol A: Synthesis via Kinetic Resolution

Objective: Isolate enantiopure (1R,2S,5R)-2-amino-5-methylcyclopentylmethanol.

Step 1: Substrate Preparation

» Start Material: Methyl (RS)-5-methylcyclopent-1-enecarboxylate.

¢ Reagent: Lithium amide chiral base (e.g., lithium (S)-N-benzyl-N-(alpha-
methylbenzyl)amide).

o Reaction: Conjugate addition of the chiral amine sets the C2 and C1 stereochemistry.

Step 2: Reduction to Alcohol
Reagents: LIAIH

(Lithium Aluminum Hydride), THF. Procedure:

o Dissolve the amino-ester intermediate (1.0 eq) in anhydrous THF under N

e Cool to 0°C.
o Add LiAIH

(2.5 eq) dropwise (Caution: Exothermic).

¢ Reflux for 4 hours.
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e Quench: Fieser workup (

mL H

0O,

mL 15% NaOH,
mL H

0).

 Purification: Flash chromatography (DCM/MeOH/NH

90:9:1).

Protocol B: Protection Strategy (Self-Validating)

Before using this building block in complex synthesis, orthogonal protection is required.
Workflow:
» N-Protection: Boc-anhydride, Et

N, DCM
Yields N-Boc intermediate.

 Validation: Check TLC (ninhydrin stain). Free amine stains purple/red; N-Boc is UV active but
ninhydrin negative (or faint).

o O-Protection (Optional): TBDMS-CI, Imidazole
Yields N-Boc, O-TBS species.
Part 4: Application Protocols
Application 1: Peptidomimetic Scaffold (The "Proline-
Mimic" Approach)

This molecule is ideal for creating
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-turn mimetics by replacing an amino acid residue.

Rationale: The 5-methyl group mimics the side chain of Alanine or Valine, while the ring
constrains the

and
torsion angles.

Detailed Protocol:
¢ Activation: Dissolve N-Boc-(2-amino-5-methylcyclopentyl)methanol (1.0 eq) in DCM.
o Oxidation (to Aldehyde): Add Dess-Martin Periodinane (1.2 eq). Stir 2h at RT.
o Checkpoint: Monitor disappearance of alcohol by TLC.
» Reductive Amination:
o Add Peptide Fragment A (R-NH

, 1.0 eq) and NaBH(OACc)
(1.5 eq).

o Stir 12h.
o Deprotection: Treat with TFA/DCM (1:1) to expose the cyclopentyl amine.
e Coupling: React with Peptide Fragment B (R-COOH) using HATU/DIPEA.

Result: A peptide backbone containing a rigid cyclopentane core, restricting conformational
freedom and enhancing proteolytic stability.

Application 2: Kinase Inhibitor Core (Mitsunobu
Coupling)

Many kinase inhibitors utilize a ribose-mimetic scaffold. This molecule provides a carbocyclic
alternative (preventing glycosidic cleavage).

© 2026 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b13183305?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13183305?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Protocol:
o Reagents: Triphenylphosphine (PPh

, 1.5 eq), DIAD (1.5 eq), Purine/Pyrimidine heterocycle (1.0 eq).

e Solvent: Anhydrous THF.

e Procedure:

[e]

Mix PPh

and the Heterocycle in THF.

(¢]

Add (2-Amino-5-methylcyclopentyl)methanol (N-protected) dropwise.

Cool to 0°C.

[¢]

[¢]

Add DIAD dropwise over 20 mins.
o Warm to RT and stir 16h.
e Mechanism: The alcohol oxygen activates PPh

, followed by S
2 displacement by the heterocycle nitrogen.

o Note: This inverts the stereochemistry at the C1 position.

Part 5: Experimental Workflow Visualization

The following diagram outlines the decision tree for utilizing this scaffold in drug discovery.
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Caption: Strategic workflow for incorporating the scaffold into peptide or small molecule
libraries.

Part 6: Physicochemical Data Summary
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Parameter Value/Observation Relevance

Ideal for oral bioavailability

LogP (Calc) 0.8-1.2 o ]
(Lipinski compliant).
2 (NH
H-Bond Donors Critical for active site binding.
, OH)
H-Bond Acceptors 2
1(C1-CH

Highly rigid core; reduces
Rotatable Bonds

OH) entropic penalty upon binding.

~46 A Good membrane permeability

TPSA ] ]
(CNS penetration potential).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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